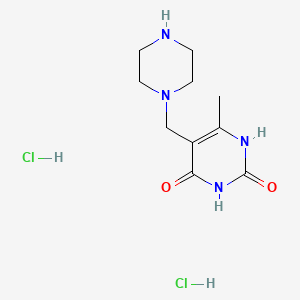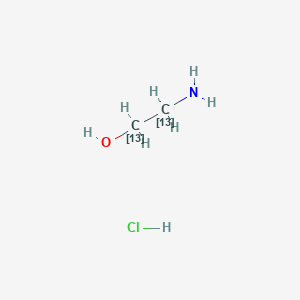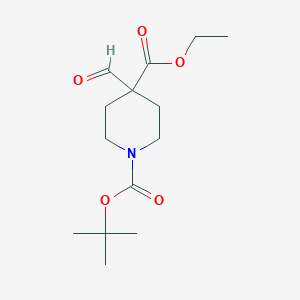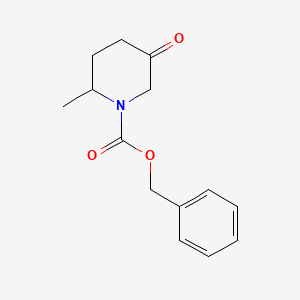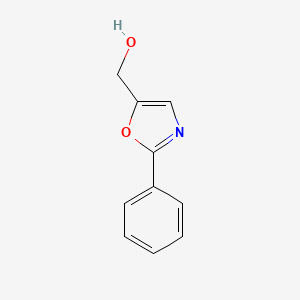
(2-Phenyl-oxazol-5-yl)-methanol
Vue d'ensemble
Description
“(2-Phenyl-oxazol-5-yl)-methanol” is a chemical compound with the CAS Number 238433-75-5 and a linear formula of C10H9NO2 . It has a molecular weight of 175.19 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of oxazoline derivatives, which “(2-Phenyl-oxazol-5-yl)-methanol” is a part of, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “(2-Phenyl-oxazol-5-yl)-methanol” is represented by the InChI code1S/C10H9NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 . This indicates that the molecule consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
“(2-Phenyl-oxazol-5-yl)-methanol” is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .Applications De Recherche Scientifique
Corrosion Inhibition
(2-Phenyl-oxazol-5-yl)-methanol and its derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid media. These compounds significantly reduce the corrosion rate, with their efficiency increasing with concentration. The inhibitive effect is attributed to the adsorption of the molecules on the metal surface. Quantum chemical calculations suggest a correlation between molecular structure and inhibition efficiency (Rahmani et al., 2018).
Synthesis and Chemical Reactions
(2-Phenyl-oxazol-5-yl)-methanol is involved in various synthetic pathways, including the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This process allows for the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the compound's versatility in organic synthesis (Reddy et al., 2012).
Asymmetric Bioreduction
The asymmetric bioreduction of bulky ketones to alcohols using whole microbial cells has been explored with compounds such as (2-Phenyl-oxazol-5-yl)-methanol. This process highlights its potential in the preparation of chiral alcohols, which are important in various chemical syntheses and pharmaceutical applications (Roy et al., 2001).
Crystallographic Studies
Crystallographic studies have confirmed the absolute configuration of (2-Phenyl-oxazol-5-yl)-methanol, providing insights into its stereochemistry and molecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Gzella & Rozwadowska, 2000).
Liquid Crystal Properties
(2-Phenyl-oxazol-5-yl)-methanol derivatives exhibit liquid crystal behaviors, which are significant for applications in displays and optical devices. The study of their electrochemical properties and molecular structure contributes to the development of new materials with desirable optical and electronic characteristics (Zhao et al., 2013).
Safety And Hazards
The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . Many oxazoline-based ring structures presently available are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and are also still continuing .
Propriétés
IUPAC Name |
(2-phenyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIKGHHWZIVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyloxazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



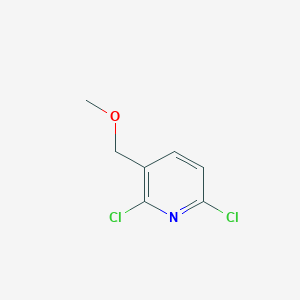
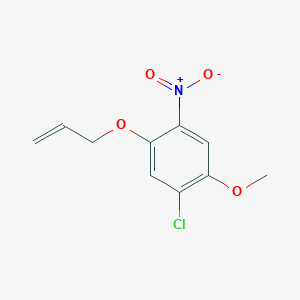
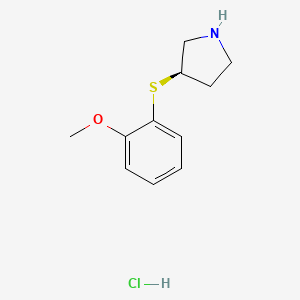
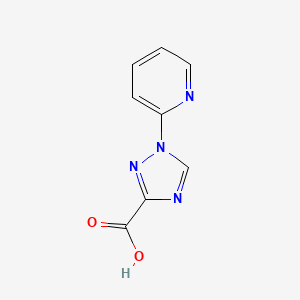
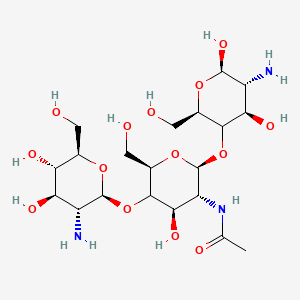
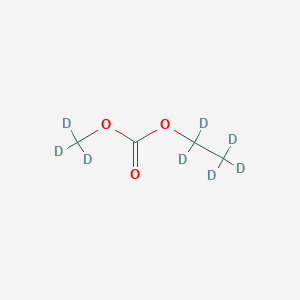
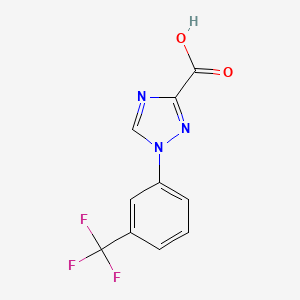
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
